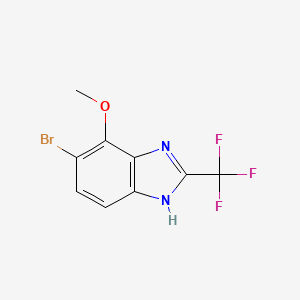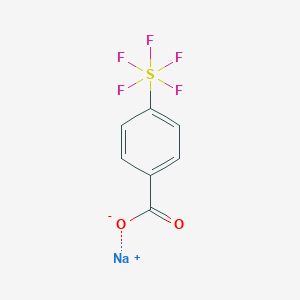
(R)-2,2-dimethyl-1-phenylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2,2-dimethyl-1-phenylpropan-1-amine is an organic compound with a chiral center, making it optically active. This compound is part of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. The structure of ®-2,2-dimethyl-1-phenylpropan-1-amine includes a phenyl group attached to a propan-1-amine backbone, with two methyl groups at the second carbon position, contributing to its steric hindrance and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2-dimethyl-1-phenylpropan-1-amine can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethyl-1-phenylpropan-1-one with an appropriate amine source under reducing conditions. This reaction typically employs a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of ®-2,2-dimethyl-1-phenylpropan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of chiral catalysts or chiral auxiliaries can help in achieving the desired enantiomeric excess, which is crucial for applications requiring specific stereochemistry.
化学反応の分析
Types of Reactions
®-2,2-dimethyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions on the phenyl ring can produce nitro or halogenated derivatives.
科学的研究の応用
®-2,2-dimethyl-1-phenylpropan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: It may be investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-2,2-dimethyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on its structural configuration and the nature of the target.
類似化合物との比較
Similar Compounds
(S)-2,2-dimethyl-1-phenylpropan-1-amine: The enantiomer of the compound, differing in its optical activity.
2,2-dimethyl-1-phenylpropan-1-ol: An alcohol derivative with similar structural features but different functional groups.
2,2-dimethyl-1-phenylpropan-1-one: A ketone derivative used as a precursor in the synthesis of the amine.
Uniqueness
®-2,2-dimethyl-1-phenylpropan-1-amine is unique due to its chiral center, which imparts specific stereochemical properties that are crucial for its interactions in biological systems. Its steric hindrance and electronic properties also differentiate it from other similar compounds, making it valuable in various research and industrial applications.
特性
分子式 |
C11H17N |
|---|---|
分子量 |
163.26 g/mol |
IUPAC名 |
(1R)-2,2-dimethyl-1-phenylpropan-1-amine |
InChI |
InChI=1S/C11H17N/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8,10H,12H2,1-3H3/t10-/m0/s1 |
InChIキー |
INGIGRKEXZOVTB-JTQLQIEISA-N |
異性体SMILES |
CC(C)(C)[C@H](C1=CC=CC=C1)N |
正規SMILES |
CC(C)(C)C(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)



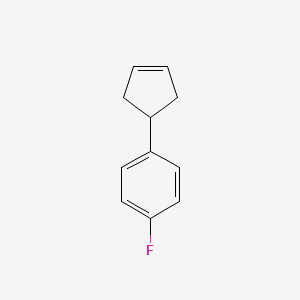
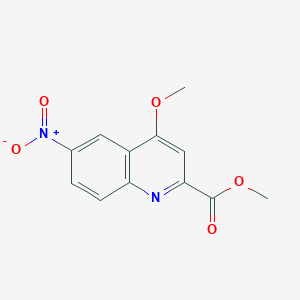
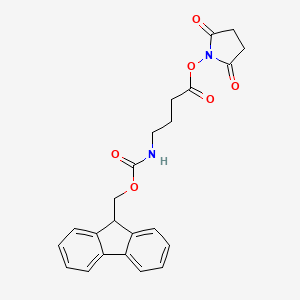

![6-Methoxythiazolo[5,4-b]pyridine](/img/structure/B12850925.png)
![2-[(4-Chloro-3-fluoroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12850929.png)
